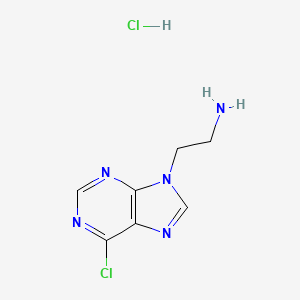
2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9Cl2N5. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride typically involves the alkylation of 6-chloropurine with ethylene diamine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The reaction can be summarized as follows:
Starting Materials: 6-chloropurine and ethylene diamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial production may also involve additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the purine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: The major products are substituted purine derivatives.
Oxidation and Reduction: The major products depend on the specific reagents and conditions used.
Hydrolysis: The major products are the corresponding amine and hydrochloric acid.
Scientific Research Applications
2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving nucleic acids and enzyme interactions.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride involves its interaction with biological molecules such as nucleic acids and enzymes. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloropurine: A precursor in the synthesis of 2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride.
2-chloro-9H-purin-6-amine: Another purine derivative with similar chemical properties.
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol: A structurally related compound with different biological activity.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its versatility in chemical reactions and applications in various fields of research make it a valuable compound in scientific studies.
Properties
Molecular Formula |
C7H9Cl2N5 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2-(6-chloropurin-9-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8ClN5.ClH/c8-6-5-7(11-3-10-6)13(2-1-9)4-12-5;/h3-4H,1-2,9H2;1H |
InChI Key |
KGRCTXXVZAFVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-6-carboxylic acid](/img/structure/B13247985.png)
![N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247996.png)
![3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248012.png)
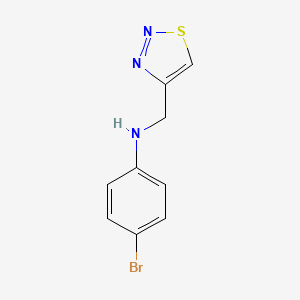

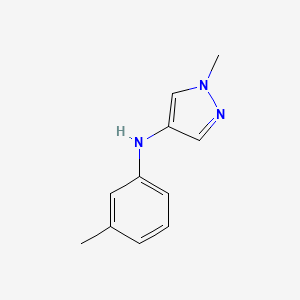
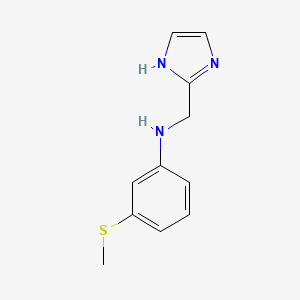

![2-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13248039.png)
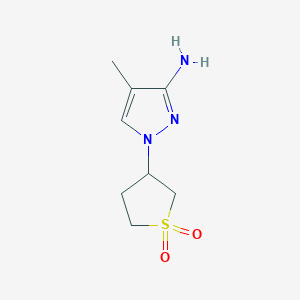
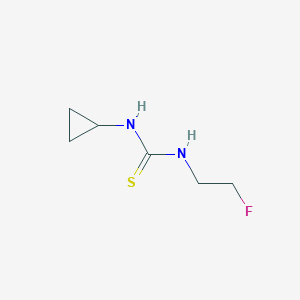
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13248062.png)
amine](/img/structure/B13248065.png)

